molecular formula C40H64N2O2 B1629328 Bolazine CAS No. 4267-81-6

Bolazine

Cat. No.: B1629328
CAS No.: 4267-81-6
M. Wt: 604.9 g/mol
InChI Key: BQDZMZRUXNFTQT-KSJDNICASA-N
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Chemical Reactions Analysis

Bolazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Bolazine is unique due to its dimeric structure linked by an azine group. Similar compounds include:

    Drostanolone: The parent compound of this compound, used for its anabolic and androgenic properties.

    Methenolone: Another synthetic androgen and anabolic steroid with similar applications.

    Oxandrolone: Known for its mild anabolic effects and used in various therapeutic applications.

This compound stands out due to its unique chemical structure and its use as a prodrug of drostanolone, providing a different pharmacokinetic profile compared to other similar compounds .

Properties

CAS No.

4267-81-6

Molecular Formula

C40H64N2O2

Molecular Weight

604.9 g/mol

IUPAC Name

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C40H64N2O2/c1-23-21-39(5)25(7-9-27-29-11-13-35(43)37(29,3)17-15-31(27)39)19-33(23)41-42-34-20-26-8-10-28-30-12-14-36(44)38(30,4)18-16-32(28)40(26,6)22-24(34)2/h23-32,35-36,43-44H,7-22H2,1-6H3/b41-33+,42-34+/t23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

BQDZMZRUXNFTQT-KSJDNICASA-N

Isomeric SMILES

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@H](CC5)O)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@H](CC8)O)(CC7)C)CC6)C

SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)O)C

Origin of Product

United States

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